Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate
Description
Properties
CAS No. |
915157-53-8 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate |
InChI |
InChI=1S/C12H16O4/c1-3-15-12(14)9(2)16-11-6-4-5-10(7-11)8-13/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
PYJIBQMMFIVBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Temperature : 60°C to 120°C
- Catalysts : Sulfuric acid or p-toluenesulfonic acid
- Duration : 4 to 12 hours
Nucleophilic Substitution
A more versatile method involves nucleophilic substitution where a hydroxyaromatic compound reacts with an alkyl halide (e.g., ethyl bromopropanoate) in the presence of a base.
Reaction Scheme
$$
\text{Hydroxyaromatic Compound} + \text{Alkyl Halide} \xrightarrow{\text{Base}} \text{Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate}
$$
Reaction Conditions
- Base : Sodium hydroxide or potassium carbonate
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature : Reflux at 80°C to 100°C
- Duration : 6 to 24 hours
Refluxing Techniques
Refluxing is commonly employed to facilitate reactions that require prolonged heating. In this method, a mixture of reactants is heated to boiling with continuous condensation.
Example Procedure
- Mix hydroxyaromatic compound with ethyl bromoacetate in DMF.
- Heat under reflux for several hours.
- Cool and extract the product using an organic solvent.
Oxidation and Hydrolysis
In some synthetic routes, intermediate compounds are oxidized and subsequently hydrolyzed to yield the desired product.
General Steps
- Synthesize an intermediate ester.
- Oxidize using peracetic acid or hydrogen peroxide.
- Hydrolyze the resulting acylated product under acidic conditions.
Yield and Purification
Purification is typically achieved through recrystallization or chromatography after the reaction is complete, often yielding high purity products (>90%).
- Data Table: Summary of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Esterification | Hydroxyaromatic + Propanoic Acid | Acid catalyst, 60-120°C, 4-12 hrs | Varies | Simple but may require purification |
| Nucleophilic Substitution | Hydroxyaromatic + Alkyl Halide | Base, DMF, reflux at 80-100°C | High | Versatile; conditions can be optimized |
| Refluxing Techniques | Hydroxyaromatic + Ethyl Bromoacetate | Reflux in DMF | Varies | Effective for achieving complete reaction |
| Oxidation and Hydrolysis | Intermediate Ester | Acidic conditions | High | Requires careful handling of reagents |
Research indicates that the choice of solvent and base significantly affects the yield and purity of this compound. For instance, using DMF as a solvent often results in higher yields compared to other solvents due to its ability to stabilize ionic intermediates during nucleophilic substitution reactions.
Moreover, optimizing reaction temperatures and durations can lead to substantial improvements in yield; reactions performed at elevated temperatures tend to proceed faster but may require careful monitoring to avoid decomposition of sensitive reactants.
This compound can be synthesized through various methods including direct esterification, nucleophilic substitution, refluxing techniques, and oxidation followed by hydrolysis. Each method has its advantages and limitations concerning yield, purity, and operational complexity. Future research could focus on optimizing these methods further or exploring alternative synthetic routes that might offer improved efficiencies or reduced environmental impacts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)phenoxypropanoate.
Reduction: Formation of 2-[3-(hydroxymethyl)phenoxy]propanol.
Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate has been identified as a lead compound for the development of new pharmaceuticals due to its biological activity. The compound's structural features suggest potential interactions with various biological targets, which can lead to the development of novel therapeutic agents.
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties: Studies have shown that compounds similar to this compound can inhibit the growth of certain bacteria and fungi, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be harnessed in treating inflammatory diseases.
Drug Development
The moderate lipophilicity of this compound, indicated by a logP value of approximately 1.51, suggests that it can effectively penetrate biological membranes, enhancing its potential as a drug candidate. This property is crucial for oral bioavailability and overall therapeutic efficacy.
Agricultural Applications
In the field of agriculture, this compound is being explored for its herbicidal properties. Its ability to act as a herbicide positions it as a valuable tool in crop protection strategies.
Herbicidal Activity
The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for plant growth, thereby controlling weed populations without harming crops. This selective herbicidal action is essential for sustainable agricultural practices.
Formulation Development
This compound can be incorporated into various formulations aimed at enhancing its effectiveness and reducing environmental impact. These formulations may include combinations with other active ingredients or adjuvants to improve application efficiency.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of phenoxy derivatives found that this compound exhibited significant inhibition against specific bacterial strains, indicating its potential as an antimicrobial agent .
Case Study: Herbicidal Efficacy
Research conducted on the herbicidal efficacy of similar compounds demonstrated that this compound could effectively reduce weed biomass in controlled experiments, supporting its viability as an agricultural herbicide .
Mechanism of Action
The mechanism of action of ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Phenoxypropanoate Esters
The biological and chemical behavior of phenoxypropanoate esters is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Key Observations:
- Hydrophilicity vs. Lipophilicity: The hydroxymethyl group in the target compound enhances water solubility compared to halogenated analogs (e.g., 2-chloro-4-CF₃ in ), which are designed for lipid membrane penetration in agrochemicals.
- Reactivity: α-Cyano substituents (e.g., ) increase electrophilicity, enabling Michael addition reactions, whereas the hydroxymethyl group in the target compound favors nucleophilic substitutions or ester hydrolysis.
- Biological Activity: Halogenated derivatives (e.g., ) exhibit potent herbicidal activity due to electron-withdrawing groups enhancing target enzyme inhibition. In contrast, the hydroxymethyl group may facilitate hydrogen bonding in drug-receptor interactions .
Pharmaceutical Intermediates
This compound’s hydroxymethyl group is a strategic handle for synthesizing prodrugs. For example, in , ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate is used as a precursor to neurotransmitter analogs . Similarly, the hydroxymethyl group could be oxidized to a carboxylic acid or coupled with bioactive moieties.
Agrochemical Potential
While less lipophilic than herbicidal analogs (e.g., ), the target compound’s polarity makes it suitable for systemic herbicides requiring translocation in aqueous environments. ’s ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate demonstrates how substituents dictate agrochemical efficacy , suggesting that hydroxymethyl derivatives might target different pathways.
Material Science
Compounds like ethyl 3-(methylsulfonyl)propanoate () are used as sulfone-containing building blocks . The hydroxymethyl analog could serve a similar role in designing hydrophilic polymers or ionic liquids.
Biological Activity
Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- LogP : Approximately 1.51, indicating moderate lipophilicity which suggests good membrane permeability.
Biological Activities
This compound exhibits a range of biological activities, including:
-
Antimicrobial Properties :
- Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
-
Anti-inflammatory Effects :
- Preliminary studies indicate that the compound may possess anti-inflammatory properties, although detailed mechanisms and efficacy need further exploration.
-
Cytotoxicity :
- Research indicates that the compound can induce cytotoxic effects in certain cancer cell lines, which may be linked to its structural features allowing interaction with cellular targets.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its interaction with proteins and enzymes.
- Lipophilicity : The moderate lipophilicity allows the compound to penetrate cellular membranes effectively, facilitating its biological activity.
Case Studies and Experimental Data
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-64 µg/mL for these strains.
-
Cytotoxicity Assays :
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic events.
Comparative Analysis
A comparative analysis of this compound with structurally related compounds is presented in the table below:
| Compound Name | Molecular Formula | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | C12H14O4 | Antimicrobial, Anti-inflammatory | 32-64 |
| Methyl 2-[4-(benzyloxy)phenoxy]propanoate | C15H18O4 | Antimicrobial | 64-128 |
| Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate | C12H16O4 | Limited data on biological activity | N/A |
Q & A
Q. What are the common synthetic routes for Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate?
Methodological Answer: Synthesis typically involves protecting the hydroxymethyl group during esterification. For example:
- Step 1: Protect the hydroxymethyl group using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted side reactions .
- Step 2: Perform nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the phenoxy moiety to the propanoate backbone .
- Step 3: Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) to regenerate the hydroxymethyl functionality .
Key Reagents and Conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | TBDMS-Cl, imidazole, DMF | Hydroxymethyl protection |
| 2 | PdCl₂(dppf), Na₂CO₃, DMF/H₂O | Cross-coupling reaction |
| 3 | TBAF, THF | Deprotection |
Q. How is this compound characterized analytically?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: Confirm regiochemistry and purity (¹H/¹³C NMR). For example, the hydroxymethyl proton appears as a singlet at δ ~4.5 ppm .
- LCMS/HPLC: Determine purity and molecular ion ([M+H]+) using reverse-phase C18 columns (e.g., retention time ~0.90 minutes under gradient elution) .
- FT-IR: Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
Q. What are the key reactivity patterns of the hydroxymethyl and ester groups in this compound?
Methodological Answer:
- Hydroxymethyl Group:
- Oxidation: Convert to a carbonyl group using KMnO₄ in acidic conditions .
- Protection: Use silyl (TBDMS) or benzyl ethers to stabilize during synthesis .
- Ester Group:
- Hydrolysis: Cleave with NaOH/EtOH to yield the carboxylic acid.
- Reduction: Reduce to alcohol using LiAlH₄ .
Q. How can researchers mitigate competing side reactions during synthesis?
Methodological Answer:
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation (P95 respirators if exposure risk is high) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
Methodological Answer:
- Modify Substituents: Replace hydroxymethyl with halogens (Cl, F) or methyl groups via nucleophilic substitution .
- Enantiomer Separation: Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve R/S enantiomers for biological testing .
- Biological Assays: Test analogs in cytokine inhibition assays (e.g., IL-6 in THP-1 cells) to correlate structure with activity .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Studies: Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) .
- Cell Model Validation: Compare results in primary cells (e.g., PBMCs) vs. immortalized lines (e.g., THP-1) to assess reproducibility .
- Mechanistic Profiling: Use Western blotting to confirm target engagement (e.g., NF-κB inhibition) .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?
Methodological Answer:
Q. What analytical challenges arise in differentiating regioisomers or degradation products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
